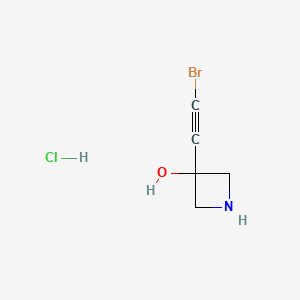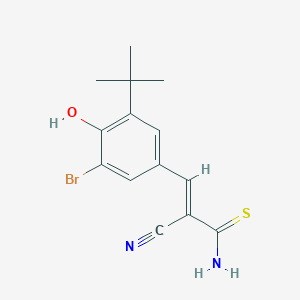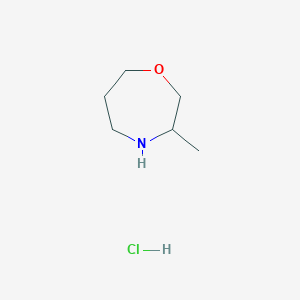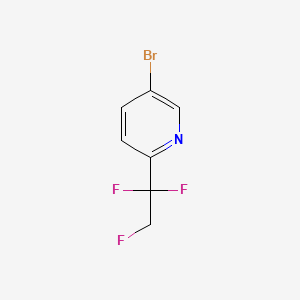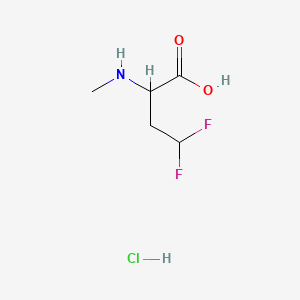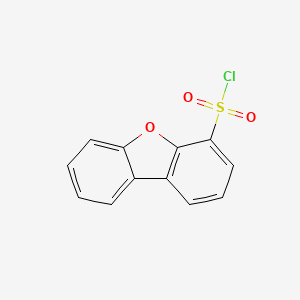![molecular formula C15H11BrClNO4 B13470200 2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a bromine atom, and a chlorine atom attached to a benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid typically involves multiple steps. One common method starts with the preparation of 2-amino-6-bromo-3-chlorobenzoic acid, which can be synthesized through the bromination and chlorination of benzoic acid derivatives. The amino group is then protected using a benzyloxycarbonyl (Cbz) group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield a biaryl compound, while nucleophilic substitution could introduce various functional groups in place of the halogens.
Aplicaciones Científicas De Investigación
2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chlorobenzoic acid: Similar structure but lacks the bromine atom and the benzyloxycarbonyl group.
2-Bromo-6-chlorobenzoic acid: Lacks the amino and benzyloxycarbonyl groups.
2-Amino-3-chlorobenzoic acid: Similar but lacks the bromine atom and the benzyloxycarbonyl group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid is unique due to the presence of both halogen atoms (bromine and chlorine) and the benzyloxycarbonyl-protected amino group. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H11BrClNO4 |
|---|---|
Peso molecular |
384.61 g/mol |
Nombre IUPAC |
6-bromo-3-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c16-10-6-7-11(17)13(12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Clave InChI |
WJUNDZWJVIKBEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


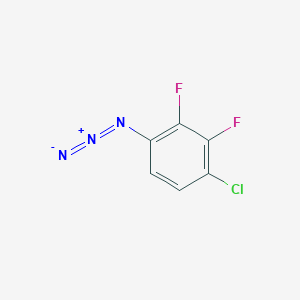
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

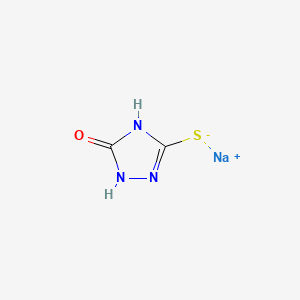

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
